(2H-1,3-Benzodioxol-5-yl)methanethiol
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Overview
Description
It is a colorless to pale yellow liquid with a strong odor and is commonly used in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2H-1,3-Benzodioxol-5-yl)methanethiol can be achieved through several methods. One common approach involves the reaction of safrole with thiourea followed by hydrolysis to yield the desired thiol compound. The reaction conditions typically include the use of a solvent such as ethanol or methanol and heating the mixture under reflux .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(2H-1,3-Benzodioxol-5-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Thioethers.
Scientific Research Applications
(2H-1,3-Benzodioxol-5-yl)methanethiol has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2H-1,3-Benzodioxol-5-yl)methanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This compound may also participate in redox reactions, affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2H-1,3-Benzodioxol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.
(2H-1,3-Benzodioxol-5-yl)acetic acid: Contains a carboxylic acid group instead of a thiol group.
(2H-1,3-Benzodioxol-5-yl)methylamine: Features an amine group instead of a thiol group.
Uniqueness
(2H-1,3-Benzodioxol-5-yl)methanethiol is unique due to its sulfur-containing thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1,3-benzodioxol-5-ylmethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2S/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,11H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDHVNFWLPCUAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562340 |
Source
|
Record name | (2H-1,3-Benzodioxol-5-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34817-07-7 |
Source
|
Record name | (2H-1,3-Benzodioxol-5-yl)methanethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562340 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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